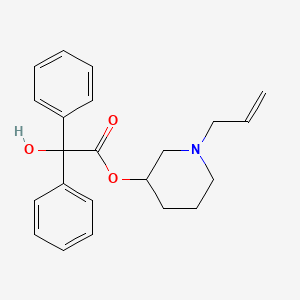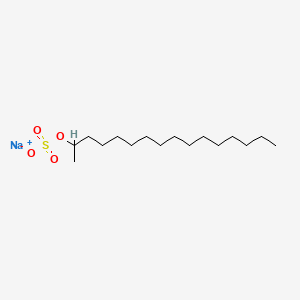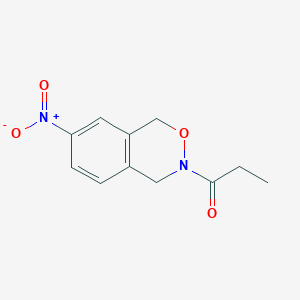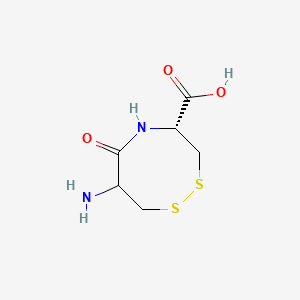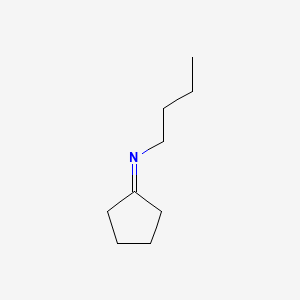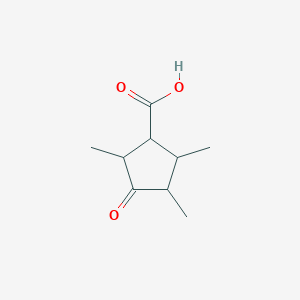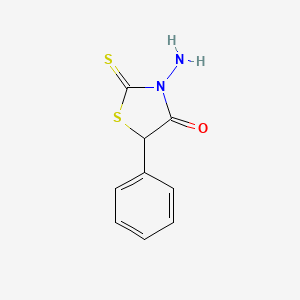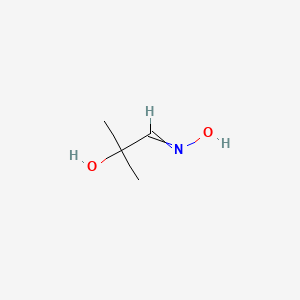
5-Ethyl-2-methyl-5-nitro-2-propyl-1,3-dioxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethyl-2-methyl-5-nitro-2-propyl-1,3-dioxane is an organic compound that belongs to the class of dioxanes. Dioxanes are a group of heterocyclic organic compounds characterized by a six-membered ring containing two oxygen atoms. This particular compound is notable for its unique structural features, including ethyl, methyl, nitro, and propyl substituents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-methyl-5-nitro-2-propyl-1,3-dioxane typically involves the acetalization of aldehydes or ketalization of ketones with ethylene glycol . The reaction conditions often require an acidic catalyst to facilitate the formation of the dioxane ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale acetalization processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of high-purity reagents and controlled reaction conditions is crucial to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
5-Ethyl-2-methyl-5-nitro-2-propyl-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be oxidized to form corresponding oxides.
Substitution: The ethyl and propyl groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions include amines, oxides, and halogenated derivatives, depending on the specific reaction pathway and conditions employed.
Aplicaciones Científicas De Investigación
5-Ethyl-2-methyl-5-nitro-2-propyl-1,3-dioxane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-Ethyl-2-methyl-5-nitro-2-propyl-1,3-dioxane involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s unique structure allows it to participate in multiple pathways, making it a versatile molecule in research applications.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-1,3-propanediol: Used in the preparation of solid polymer electrolytes.
Dioxolane: Prepared by acetalization of aldehydes and ketalization of ketones.
Uniqueness
5-Ethyl-2-methyl-5-nitro-2-propyl-1,3-dioxane stands out due to its specific substituents, which confer unique chemical and biological properties. Its combination of ethyl, methyl, nitro, and propyl groups makes it distinct from other dioxanes and related compounds.
Propiedades
Número CAS |
6413-77-0 |
|---|---|
Fórmula molecular |
C10H19NO4 |
Peso molecular |
217.26 g/mol |
Nombre IUPAC |
5-ethyl-2-methyl-5-nitro-2-propyl-1,3-dioxane |
InChI |
InChI=1S/C10H19NO4/c1-4-6-9(3)14-7-10(5-2,8-15-9)11(12)13/h4-8H2,1-3H3 |
Clave InChI |
ZMMWUVYIRYGSFZ-UHFFFAOYSA-N |
SMILES canónico |
CCCC1(OCC(CO1)(CC)[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


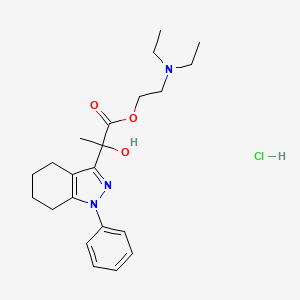
![3-[Bis(2-chloroethyl)amino]-4-methylbenzoyl chloride](/img/structure/B14719377.png)


